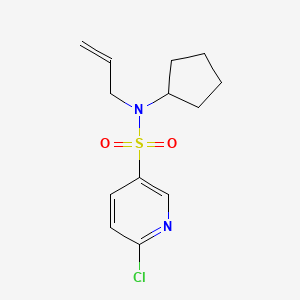
Bentonite
Descripción general
Descripción
Bentonite is a topical medication primarily used to prevent or reduce the severity of allergic contact dermatitis caused by urushiol, the allergenic resin found in plants such as poison ivy, poison oak, and poison sumac . It acts as a physical barrier, protecting the skin from contact with these irritants. This compound contains this compound, a type of clay, which is effective as long as the film remains visible on the skin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Bentonite involves the use of this compound clay, which is processed to enhance its barrier properties. The clay is typically purified and modified to improve its adhesion to the skin. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of this compound involves the large-scale processing of this compound clay. The clay is mined, purified, and then formulated into a lotion or cream. The production process ensures that the final product has the desired consistency and efficacy for topical application .
Análisis De Reacciones Químicas
Types of Reactions: Bentonite primarily acts as a physical barrier and does not undergo significant chemical reactions when applied to the skin. it may interact with other substances on the skin surface.
Common Reagents and Conditions: As this compound is a topical agent, it does not typically undergo chemical reactions that involve reagents and specific conditions. Its primary function is to form a protective layer on the skin.
Major Products Formed: Since this compound does not undergo significant chemical reactions, there are no major products formed from its application. Its effectiveness is based on its physical properties rather than chemical transformations .
Aplicaciones Científicas De Investigación
Bentonite has several scientific research applications, particularly in the fields of dermatology and allergology:
Dermatology: this compound is used to study the prevention and treatment of allergic contact dermatitis.
Allergology: Researchers use this compound to understand the mechanisms of allergic reactions to urushiol and other plant resins.
Cosmetics: this compound is used as an emulsion stabilizer in cosmetic formulations.
Pharmaceuticals: this compound’s properties are studied to develop new topical medications that can protect the skin from various irritants and allergens.
Mecanismo De Acción
The exact mechanism of action of Bentonite is not fully understood. It is believed that when applied topically, this compound acts as a physical barrier that interferes with the adsorption of antigens onto the skin and reduces the absorption of antigens into the skin . This barrier effect prevents the allergenic resin from coming into contact with the skin, thereby reducing the risk of allergic reactions. This compound does not modify the systemic allergic response and is effective only as long as the film remains visible on the skin .
Comparación Con Compuestos Similares
Dimethyldioctadecylammonium Montmorillonite: Another clay-based compound used for its barrier properties.
Quaternium 18-bentonite: A similar compound used in cosmetics and pharmaceuticals for its protective properties.
Uniqueness of Bentonite: this compound is unique in its specific formulation and use as a barrier against urushiol-induced allergic contact dermatitis. Its effectiveness is due to the specific properties of this compound clay, which forms a stable and visible film on the skin. Unlike other similar compounds, this compound is specifically designed for topical application to prevent allergic reactions to plant resins .
Propiedades
Número CAS |
1340-69-8 |
|---|---|
Fórmula molecular |
Al2H2O6Si |
Peso molecular |
180.06 g/mol |
Nombre IUPAC |
dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate |
InChI |
InChI=1S/2Al.O2Si.H2O.3O/c;;1-3-2;;;;/h;;;1H2;;; |
Clave InChI |
SVPXDRXYRYOSEX-UHFFFAOYSA-N |
SMILES canónico |
O.O=[Al]O[Al]=O.O=[Si]=O |
Descripción física |
Off-white to tan fine flakes or powder; [R.T. Vanderbilt MSDS] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











































Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde](/img/structure/B8732385.png)











